molecular formula C4H8ClNO B1293659 4-Chlorobutanamide CAS No. 2455-04-1

4-Chlorobutanamide

Cat. No.: B1293659
CAS No.: 2455-04-1
M. Wt: 121.56 g/mol
InChI Key: XYOXIERJKILWCG-UHFFFAOYSA-N
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Description

4-Chlorobutanamide is an organic compound with the molecular formula C4H8ClNO. It is a chlorinated derivative of butanamide and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a chlorine atom attached to the fourth carbon of the butanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobutanamide can be synthesized through the reaction of 4-chlorobutyryl chloride with ammonia. The process involves the following steps:

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and controlled environments to maintain the required temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobutanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 4-chlorobutanol.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 4-chlorobutyric acid.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: 4-Phenylaminobutyramide

    Reduction: 4-Chlorobutanol

    Hydrolysis: 4-Chlorobutyric acid

Scientific Research Applications

4-Chlorobutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorobutanamide involves its interaction with nucleophiles due to the presence of the electrophilic carbon-chlorine bond. This interaction leads to various substitution and reduction reactions. The compound can also act as an intermediate in the formation of more complex molecules through its reactivity with different reagents

Properties

IUPAC Name

4-chlorobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8ClNO/c5-3-1-2-4(6)7/h1-3H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOXIERJKILWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179289
Record name 4-Chlorobutyramide
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Molecular Weight

121.56 g/mol
Source PubChem
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CAS No.

2455-04-1
Record name 4-Chlorobutanamide
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Record name 4-Chlorobutyramide
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Record name 2455-04-1
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Record name 4-Chlorobutyramide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some structural characteristics of 4-Chlorobutanamide and its derivatives?

A1: this compound (C4H8ClNO) and its derivatives have been characterized using various techniques. For instance, N,N'-(1,4-Phenylene)bis(this compound) [] has been analyzed using X-ray crystallography. This molecule possesses a center of symmetry and exhibits an anti-staggered conformation for each of its this compound groups. Crystallographic studies revealed that adjacent molecules interact via N—H⋯O hydrogen bonds, leading to the formation of infinite ribbons along the a-axis []. Another study focused on the crystal structure of N-(5-bromo-4-(p-tolyl)thiazol-2-yl)-4-chlorobutanamide (C14H14BrClN2OS) [], revealing its monoclinic crystal system and space group.

Q2: Are there any documented applications of this compound or its derivatives in the context of drug discovery?

A2: Yes, a derivative of this compound serves as a key intermediate in the synthesis of Bepotastine, an anti-allergic drug []. The synthesis involves a multi-step process starting with (S)-(4-chlorophenyl)(2-pyridyl)-methanol. This compound undergoes a series of reactions, including a nucleophilic substitution with this compound, eventually leading to the formation of Bepotastine [].

Q3: Have any studies investigated the interactions of this compound derivatives with metal ions?

A3: Research has explored the complexation behavior of certain this compound derivatives with metal ions []. Specifically, N-(5,5-dimethyl-3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-chlorobutanamide has been investigated for its ability to form complexes with Cu(II), Zn(II), Ba(II), and Co(II) ions []. These studies suggest potential applications in coordination chemistry or as potential catalysts.

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